N-Cyclopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
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Description
“N-Cyclopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 1199773-34-6 . It has a molecular weight of 342.22 . The IUPAC name for this compound is 4-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)11-3-5-12(6-4-11)19(17,18)15-10-1-2-10/h3-8,10,15H,1-2H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms.Scientific Research Applications
1. Anticonvulsant Agents
A study by (Wang et al., 2015) explored the synthesis of novel benzenesulfonamide derivatives, showing potential as anticonvulsant agents. These compounds demonstrated promising data in terms of effectiveness and low toxicity for epilepsy treatment.
2. Photodynamic Therapy in Cancer
(Pişkin et al., 2020) reported on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields. These properties are beneficial for Type II photodynamic cancer therapy.
3. Cyclooxygenase-2 Inhibitors
(Hashimoto et al., 2002) synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors, identifying a potent compound for treating rheumatoid arthritis, osteoarthritis, and acute pain.
4. Antimicrobial Activity
Research by (El-Gaby et al., 2018) involved synthesizing 4-hydroxy naphthalen-1-yl and other benzenesulfonamide derivatives, showing significant antimicrobial activities.
5. Cytotoxic and Tumor Inhibitory Effects
Studies like (Gul et al., 2016) and (Żołnowska et al., 2018) demonstrated the synthesis of various benzenesulfonamides with cytotoxic activities and potential for anti-tumor applications.
6. VEGFR-2 Inhibition
(Ghorab et al., 2016) discussed novel sulfonamide derivatives as VEGFR-2 inhibitors, showing promise in anticancer activities.
7. C-H Cyclopropylation
(Zheng et al., 2019) reported on Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-phenoxylsulfonamides, demonstrating synthetic and biological applications.
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-cyclopropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)11-3-5-12(6-4-11)19(17,18)15-10-1-2-10/h3-8,10,15H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHVMFLGDMUOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682101 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide | |
CAS RN |
1199773-34-6 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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